molecular formula C18H21N5O2 B2838639 N-{4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide CAS No. 2319788-40-2

N-{4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide

Cat. No.: B2838639
CAS No.: 2319788-40-2
M. Wt: 339.399
InChI Key: OTDUIFHLEFWVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core linked to a 1,2,4-triazole ring and an acetamide-substituted phenyl group. This structure combines a rigid bicyclic framework with heterocyclic and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[4-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12(24)21-14-4-2-13(3-5-14)18(25)23-15-6-7-16(23)9-17(8-15)22-11-19-10-20-22/h2-5,10-11,15-17H,6-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDUIFHLEFWVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide typically involves multiple steps. The key steps include the formation of the triazole ring, the construction of the bicyclic octane structure, and the final coupling with the acetamide group. Common reagents used in these steps include azides, alkynes, and various catalysts to facilitate the cycloaddition reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield an alcohol or amine.

Scientific Research Applications

N-{4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Maraviroc Analogs (M1, M2, M5)

Structural Features :

  • Share the 8-azabicyclo[3.2.1]octane scaffold and triazole substituents.
  • M1 and M2 incorporate tetrazine moieties for bioorthogonal tethering, absent in the target compound.
  • M5 features a 6-methyltetrazine group, enhancing stability for in vivo applications .

Substituted 1,2,3-Triazole Acetamides (6a-m, 7a-m)

Structural Features :

  • Contain 1,2,3-triazole rings (vs. 1,2,4-triazole in the target) and naphthalene ethers.
  • Varied phenyl substituents (e.g., nitro groups in 6b, 6c) influence electronic properties .

Functional Insights :

  • Nitro-substituted derivatives (e.g., 6b) exhibit distinct NMR and IR profiles due to electron-withdrawing effects, which could alter solubility or target binding compared to the target’s unmodified phenyl group .

BK80522 (Dihydropyridazinone Derivative)

Structural Features :

  • Shares the 8-azabicyclo[3.2.1]octane and triazole motifs.
  • Replaces phenylacetamide with dihydropyridazinone, introducing a ketone group that may enhance hydrogen bonding .

Molecular Properties :

  • Molecular weight: 314.34 g/mol (identical to the target compound).
  • Structural differences likely affect logP and bioavailability .

3-Methyl-8-[(phenylcarbamoyl)carbonyl]-3,8-diazabicyclo[3.2.1]octane

Structural Features :

  • Diazabicyclo[3.2.1]octane core with phenylcarbamoyl acetamide.
  • Lacks triazole but retains bicyclic and amide functionalities .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Method Key Application References
Target Compound 8-azabicyclo[3.2.1]octane 1,2,4-triazolyl, phenylacetamide 314.34* Amide coupling Undisclosed
Maraviroc Analog M2 8-azabicyclo[3.2.1]octane Tetrazine, triazolyl, phenylacetamide 683.77 NHS ester coupling, HPLC GPCR-targeted tethering
6b (Nitro-substituted acetamide) 1,2,3-triazole Naphthalene ether, nitro-phenyl 404.14 CuAAC Antimicrobial screening
BK80522 8-azabicyclo[3.2.1]octane Dihydropyridazinone 314.34 Undisclosed Undisclosed
3Ae (Acetylated triazole) Quinoline-dione 1,2,3-triazolyl, acetylated phenyl 417.42 Acetylation of amine Enzyme inhibition studies

*Calculated based on molecular formula C15H18N6O2.

Key Research Findings

  • Click Chemistry vs. Traditional Synthesis : Substituted acetamides (6a-m) highlight the versatility of CuAAC for rapid diversification, whereas the target compound’s synthesis likely prioritizes stability over modularity .

Q & A

Q. What are the critical structural features of this compound that influence its biological activity?

The compound’s bicyclo[3.2.1]octane core provides conformational rigidity, while the 1,2,4-triazole moiety enables hydrogen bonding and π-π interactions with biomolecular targets like enzymes or receptors. The acetamide group enhances solubility and bioavailability . Structural optimization (e.g., stereochemistry of the bicyclic system) is crucial for target specificity, as shown in analogues with modified substituents .

Q. What analytical techniques are essential for confirming the compound’s purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^{13}C, 2D-COSY) are standard. For example, 1H^1H NMR can confirm the integration ratio of triazole protons (δ 8.36 ppm) and bicyclic CH2_2 groups (δ 1.5–3.0 ppm) . Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ calculated for C16_{16}H19_{19}N5_5O: 296.37 g/mol) .

Q. What synthetic strategies are commonly employed to prepare this compound?

A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is typically used to form the 1,2,4-triazole ring, followed by amide coupling between the bicyclic carbonyl and phenylacetamide group. Solvent optimization (e.g., t-BuOH/H2_2O mixtures) and temperature control (room temperature to 80°C) are critical for yield improvement (≥60%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Orthogonal validation methods, such as surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling, are recommended. Computational docking studies (e.g., AutoDock Vina) can rationalize binding modes to targets like GPCRs or kinases .

Q. What methodologies optimize the compound’s synthetic yield in multi-step reactions?

Reaction parameters include:

  • Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance nucleophilic substitution rates in amide coupling.
  • Catalyst loading : Copper(I) iodide (10 mol%) in CuAAC minimizes by-products.
  • Continuous flow reactors : Improve scalability and reduce reaction time (e.g., from 8 h batch to 2 h flow) . A design-of-experiments (DoE) approach using software like MODDE® can systematically optimize variables .

Q. How can the compound’s metabolic stability be assessed in preclinical studies?

Use liver microsomal assays (human/rat) to measure half-life (t1/2_{1/2}) and intrinsic clearance (Clint_{int}). LC-MS/MS quantifies parent compound degradation. Structural modifications, such as fluorination of the phenyl ring or steric shielding of the triazole, can enhance metabolic stability .

Q. What strategies mitigate off-target effects in pharmacological studies?

  • Selectivity screening : Profile against a panel of related receptors/enzymes (e.g., kinase inhibitors tested across 100+ kinases).
  • Proteomics : Chemoproteomic pull-down assays identify non-target interactions.
  • Prodrug design : Mask reactive groups (e.g., acetamide) until target-specific activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.